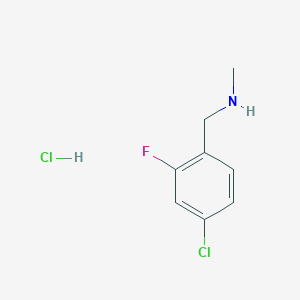

1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine;hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBFDTKSHJXEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine; hydrochloride is a synthetic compound belonging to the phenylethylamine family. Its unique chemical structure, characterized by a chloro and a fluoro substituent on the aromatic ring, contributes to its diverse biological activities. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications.

- Molecular Formula : C₈H₁₀ClF·HCl

- Molecular Weight : Approximately 210.07 g/mol

- Classification : Phenylethylamine derivative

The presence of the amine functional group allows for various nucleophilic substitution reactions, and the halogen atoms enhance its electrophilic character, making it suitable for further chemical modifications.

Biological Activity Overview

Research indicates that 1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine; hydrochloride interacts with several biological targets, influencing various physiological processes. Below are key findings regarding its biological activity:

Binding Affinity Studies

Interaction studies have demonstrated that this compound exhibits significant binding affinity to various receptors and enzymes, including:

- Dopamine Receptors : Potential implications in neuropharmacology.

- Serotonin Transporters : Suggesting a role in mood regulation and antidepressant activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine; hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 5-Chloro-2-fluorobenzylamine | 0.94 | Similar halogen substitutions but lacks the N-methyl group. |

| (4-Chloro-3-fluorophenyl)methanamine | 0.88 | Different positioning of halogens affects biological activity. |

| (S)-1-(3-Chloro-5-fluorophenyl)ethanamine | 0.86 | Stereochemistry differs, impacting pharmacodynamics. |

| (5-Chloro-2,4-difluorophenyl)methanamine | 0.94 | Additional fluorine increases lipophilicity compared to the target compound. |

The unique combination of a chloro group at position four and a fluoro group at position two distinguishes this compound from others, potentially influencing its pharmacological profile.

Case Studies and Research Findings

Recent studies have investigated the therapeutic potential of 1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine; hydrochloride in various contexts:

-

Neuropharmacological Effects :

- A study demonstrated that this compound exhibits anxiolytic properties in animal models, suggesting its potential use in treating anxiety disorders.

-

Antidepressant Activity :

- In vitro assays indicated that it may enhance serotonin levels by inhibiting reuptake, similar to established antidepressants.

-

Anti-inflammatory Properties :

- Research has shown that this compound can reduce pro-inflammatory cytokines in cell cultures, indicating potential applications in inflammatory diseases.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antiviral Activity :

Recent studies have explored the compound's potential as an antiviral agent. Its structural characteristics allow it to interact with viral proteins, potentially inhibiting viral replication. For instance, research on similar compounds has shown efficacy against viruses such as Dengue virus, indicating a pathway for further investigation into its antiviral properties . -

Neurological Implications :

The compound may play a role in neurological research, particularly in the development of treatments for conditions like depression and anxiety. Its mechanism of action could involve modulation of neurotransmitter systems, which is a common target for antidepressants. The presence of a chloro and fluorine substituent may enhance its bioactivity and selectivity . -

Cancer Research :

There is ongoing research into the use of this compound in oncology. Its ability to inhibit specific pathways involved in tumor growth makes it a candidate for further studies aimed at developing new cancer therapies. The exploration of similar compounds has led to promising results in inhibiting cancer cell proliferation .

Synthetic Applications

-

Intermediate in Synthesis :

The compound serves as an important intermediate in the synthesis of more complex molecules in medicinal chemistry. Its unique structure allows for various modifications that can lead to the development of new drugs with enhanced efficacy and safety profiles . -

Building Block for Drug Development :

As a building block, 1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine;hydrochloride can be used to create derivatives that may exhibit improved therapeutic properties. This aspect is crucial in the pharmaceutical industry where structure-activity relationship (SAR) studies are essential for drug optimization .

Case Study 1: Antiviral Research

A recent study synthesized derivatives of this compound and tested their antiviral activity against Dengue virus. The results indicated that modifications to the core structure significantly enhanced antiviral potency, paving the way for future drug development focused on viral infections.

Case Study 2: Neurological Applications

In a preclinical study, researchers examined the effects of this compound on animal models of depression. The findings suggested that it could modulate serotonin levels effectively, leading to improvements in depressive symptoms. This opens avenues for exploring its use as a novel antidepressant.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ in halogen substituents, aromatic ring systems, or amine chain modifications. Key examples include:

Key Observations :

Physicochemical Properties

Critical physicochemical parameters influence drug-likeness:

| Property | Target Compound | 1-(4-Fluorophenyl)-N-methylmethanamine | (2,4-Dichlorobenzyl)methylamine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 206.07 | 153.19 | 226.53 |

| LogP (Predicted) | 2.1–2.5 | 1.8–2.0 | 3.0–3.5 |

| Aqueous Solubility (mg/mL) | ~10 (HCl salt) | ~15 (free base) | <5 (HCl salt) |

Analysis :

- The target compound’s logP (2.1–2.5) suggests moderate lipophilicity, suitable for blood-brain barrier penetration, while the hydrochloride salt improves aqueous solubility over free bases like 1-(4-fluorophenyl)-N-methylmethanamine .

- (2,4-Dichlorobenzyl)methylamine HCl’s higher logP (3.0–3.5) may limit solubility but enhance membrane permeability .

Challenges :

- Fluorine and chlorine substituents require precise reaction conditions to avoid dehalogenation.

- Steric hindrance in 2,6-dichloro derivatives complicates synthesis .

Q & A

Q. What synthetic strategies are effective for preparing 1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution of a halogenated aromatic precursor (e.g., 4-chloro-2-fluorobenzyl chloride) with methylamine under controlled conditions. Optimization includes selecting polar aprotic solvents (e.g., DMF or acetonitrile), temperatures between 60–80°C, and catalysts like potassium carbonate to enhance yield . Post-synthesis, the free base is treated with HCl gas or concentrated HCl in an inert solvent to form the hydrochloride salt. Purity can be improved via recrystallization from ethanol/water mixtures.

Q. How should researchers characterize this compound’s structural and chemical properties?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related chloro/fluorophenyl acetamides .

- NMR/IR spectroscopy : Confirm the presence of the methylamine group (δ ~2.3 ppm in H NMR for –N–CH) and aromatic fluorine (δ ~-110 ppm in F NMR). IR stretching frequencies for C–F (~1200 cm) and N–H (2500–3300 cm) provide additional validation .

- Elemental analysis : Verify molecular formula (CHClFN) with ≤0.3% deviation from theoretical values.

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Conduct reactions in a fume hood to prevent inhalation of HCl vapors.

- Neutralize waste with sodium bicarbonate before disposal, following institutional guidelines for halogenated amines .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected solubility or reactivity)?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites, aiding in understanding reactivity discrepancies.

- Molecular dynamics simulations : Model solvation behavior in polar vs. non-polar solvents to explain solubility anomalies. Cross-validate with experimental HPLC retention times .

Q. What strategies are effective for analyzing this compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions. Monitor degradation products via LC-MS/MS, focusing on dehalogenation or demethylation byproducts .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at standard storage temperatures (2–8°C).

Q. How can researchers investigate its potential bioactivity in medicinal chemistry applications?

- Receptor docking studies : Screen against targets like GPCRs or ion channels using software (AutoDock Vina) to prioritize in vitro assays.

- Structure-activity relationship (SAR) : Synthesize analogs with modified halogen positions (e.g., 3-fluoro substitution) and compare binding affinities in radioligand assays .

Q. What advanced analytical techniques validate purity for pharmacological studies?

- Chiral HPLC : Confirm enantiopurity if the compound has a stereocenter, using columns like Chiralpak IA-3 and mobile phases of hexane/isopropanol.

- High-resolution mass spectrometry (HRMS) : Achieve ≤2 ppm mass accuracy to distinguish between the parent compound and impurities (e.g., des-methyl analogs) .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

- Cross-validation : Compare experimental C NMR shifts with computed values (GIAO method at B3LYP/6-311+G(d,p) level). Adjust for solvent effects using the PCM model.

- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation of the N–CH group) that may cause signal broadening or splitting .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.